Ramulosin
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Overview
Description
Ramulosin is a compound isolated from the marine-derived fungus Talaromyces cyanescens. It is known for its unique chemical structure and potential biological activities, including anti-neuroinflammatory and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ramulosin involves several steps, starting from basic organic compounds. The detailed synthetic route is often proprietary, but it generally includes the formation of key intermediates through a series of chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound is usually carried out through fermentation processes involving the marine fungus Talaromyces cyanescens. The fungus is cultured under specific conditions to optimize the yield of this compound. The compound is then extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ramulosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities. These derivatives are often studied for their enhanced or modified properties compared to the parent compound .
Scientific Research Applications
Ramulosin has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of new compounds with potential biological activities.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anti-neuroinflammatory and cytotoxic properties, making it a candidate for drug development.
Mechanism of Action
Ramulosin exerts its effects through several molecular targets and pathways. It primarily interacts with cellular receptors and enzymes, modulating their activity. The exact mechanism of action is still under investigation, but it is believed to involve the inhibition of specific signaling pathways that are involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Tamsulosin: An alpha-1A adrenoceptor antagonist used to treat benign prostatic hyperplasia.
Alfuzosin: Another alpha blocker used for similar medical conditions.
Doxazosin: Used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia.
Uniqueness of Ramulosin
This compound is unique due to its marine origin and its specific biological activities, particularly its anti-neuroinflammatory and cytotoxic properties. Unlike other similar compounds, this compound is derived from a marine fungus, which may contribute to its distinct chemical structure and biological effects .
Properties
CAS No. |
29914-01-0 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(3R,4aS)-8-hydroxy-3-methyl-3,4,4a,5,6,7-hexahydroisochromen-1-one |
InChI |
InChI=1S/C10H14O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h6-7,11H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
XQHOYOKXFNTNQZ-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CCCC(=C2C(=O)O1)O |
Canonical SMILES |
CC1CC2CCCC(=C2C(=O)O1)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.